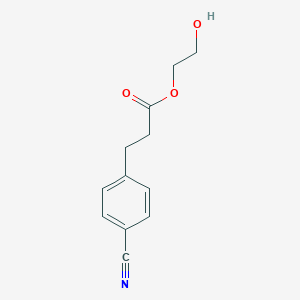
5-己炔基对甲苯磺酸酯
描述
5-Hexynyl p-toluenesulfonate is a useful research compound. Its molecular formula is C13H16O3S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hexynyl p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexynyl p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抑制剂和抗癌剂的合成5-己炔基对甲苯磺酸酯用于合成各种抑制剂和潜在治疗剂。例如,它用于 5-脂氧合酶抑制剂 MK-0633 对甲苯磺酸酯的实际合成,涉及不对称锌酸加成、1,3,4-恶二唑形成和还原胺化等关键步骤 (Gosselin 等人,2010)。此外,包括对甲氧基苯基对甲苯磺酸酯在内的选定磺酰化合物已证明具有有希望的抗疟疾和抗癌特性 (Langler 等人,2003)。
催化应用5-己炔基对甲苯磺酸酯还可用作各种化学反应中的催化剂。例如,对甲苯磺酸铜/乙酸是一种有效的催化体系,用于醇和酚的四氢吡喃基化,使催化剂可以轻松回收和重复使用,而活性不会降低 (Wang 等人,2008)。对甲苯磺酸三价铁也用作廉价的催化剂,用于从缩醛和醛合成均烯丙基醚 (Spafford 等人,2007)。
环境和工业应用在环境领域,与 5-己炔基对甲苯磺酸酯密切相关的对甲苯磺酸已被用作研究工业废水中磺酸化合物氧化降解的模型化合物。这项研究涉及使用臭氧和紫外线辐射,提供了对污染物处理的见解 (Amat 等人,2004)。类似地,开发了一种过滤增强型电芬顿反应器,以从合成废水中去除对甲苯磺酸,为去除难降解有机污染物提供了一种有希望的技术 (Wang 等人,2022)。
药物标记和生物分子研究用氢同位素标记的对甲苯磺酸甲酯已用于制备同位素标记的生物活性化合物,显示出标记在甲氧基中的完全定位。这种方法对于涉及生物系统中追踪和定量的研究至关重要 (Shevchenko 等人,2009)。
生物材料和生物电子学在生物电子学领域,5-己炔基对甲苯磺酸酯改性材料因其与生物系统的相互作用而受到研究。例如,已经探索了在掺杂有对甲苯磺酸酯的导电聚合物表面上细胞系的生长,表明电刺激可以控制细胞生长和形态 (Wan 等人,2009)。
属性
IUPAC Name |
hex-5-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h1,7-10H,4-6,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJWLEMTYAEICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

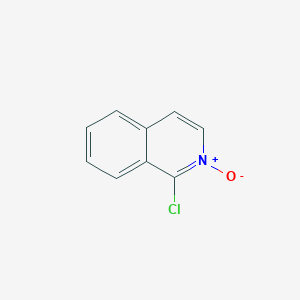
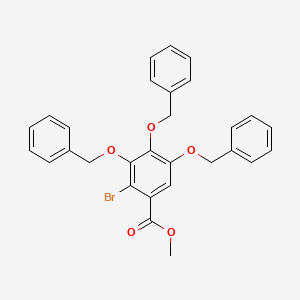
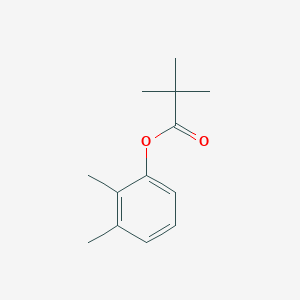
![tert-butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate](/img/structure/B8264637.png)
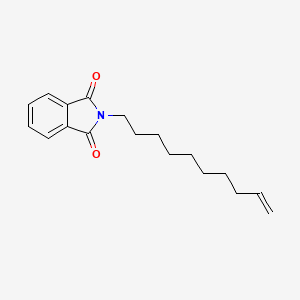

![(NE)-N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8264664.png)
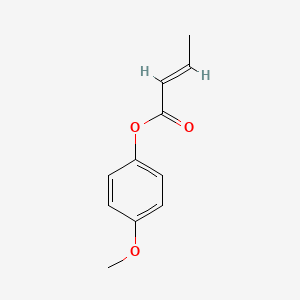
![N-[3-[3-Benzamidopropyl(methyl)amino]propyl]benzamide](/img/structure/B8264669.png)
![5-iodoFuro[3,2-b]pyridine](/img/structure/B8264674.png)

![6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B8264690.png)
![2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8264698.png)
